4-Methoxyanilinium chloride
Description
Overview of Substituted Anilinium Halides in Organic and Materials Science
Substituted anilinium halides, which are anilinium salts where the aniline (B41778) ring is functionalized with different groups and the counterion is a halide, are pivotal in both organic synthesis and materials science. In organic synthesis, they are recognized as important building blocks. acs.org The nature of the substituent on the aromatic ring and the halide counterion can significantly influence the compound's reactivity and physical properties. rsc.org
In the realm of materials science, the ability of substituted anilinium halides to form structured crystalline lattices through hydrogen bonding makes them prime candidates for crystal engineering. rsc.org These organized structures are explored for potential applications in developing functional materials, including those with specific dielectric and ferroelectric properties. The study of their crystal packing and intermolecular interactions is crucial for designing materials with desired characteristics. rsc.org
Significance of 4-Methoxyanilinium (B12549976) Chloride as a Model Compound
4-Methoxyanilinium chloride, with the chemical formula C₇H₁₀NO⁺·Cl⁻, is frequently utilized as a model compound in the study of substituted anilinium halides. nih.goviucr.org Its synthesis is straightforward, typically achieved through the reaction of 4-methoxyaniline with hydrochloric acid. nih.goviucr.org The presence of the electron-donating methoxy (B1213986) group at the para position of the aniline ring influences the electronic properties of the anilinium cation.
The crystal structure of this compound has been a subject of detailed investigation. It crystallizes in the orthorhombic space group Pbca at room temperature. iucr.org The structure is characterized by extensive intermolecular N-H···Cl hydrogen bonds, which play a critical role in the formation of its supramolecular architecture. nih.govresearchgate.net These hydrogen bonds create a network that has been described as forming one-dimensional supramolecular ladders and two-dimensional sheets. researchgate.net
Detailed crystallographic data for this compound at room temperature (298 K) is presented below:
| Property | Value |
| Formula | C₇H₁₀NO⁺·Cl⁻ |
| Molecular Weight | 159.61 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a | 8.905 (2) Å |
| b | 8.489 (2) Å |
| c | 21.817 (4) Å |
| V | 1649.3 (6) ų |
| Z | 8 |
| Data sourced from IUCr Journals. iucr.org |
Current Research Landscape and Future Directions for this compound Studies
Current research on this compound continues to explore its solid-state properties. A notable area of investigation is its temperature-dependent phase behavior. Studies have revealed that the compound undergoes a solid-state phase transition from an orthorhombic structure to a twinned monoclinic P2₁/c structure at temperatures between 250 K and 200 K. iucr.orgresearchgate.net This transition is associated with an ordering of the –NH₃ hydrogen atoms and a change in the hydrogen bonding network. researchgate.net
The compound has also been investigated as part of a systematic study of dielectric-ferroelectric materials. nih.goviucr.org However, within the temperature range of 80 K to 400 K, this compound does not exhibit any dielectric irregularities. nih.goviucr.org
Future research may continue to focus on the following areas:
Detailed Spectroscopic Analysis: Further vibrational spectroscopy studies, such as infrared and Raman, can provide deeper insights into the molecular vibrations and intermolecular interactions within the crystal lattice at different temperatures and pressures. cdnsciencepub.com
Theoretical Modeling: Computational studies can complement experimental findings by providing a theoretical basis for the observed crystal structures, phase transitions, and electronic properties. tandfonline.com
Mixed-Crystal Studies: Investigating the formation of mixed crystals by incorporating other substituted anilines could lead to the development of new materials with tunable properties. rsc.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-methoxyphenyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYJLACQFYZHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20265-97-8 | |
| Record name | Benzenamine, 4-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20265-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Preparations of 4 Methoxyanilinium Chloride
Direct Protonation of 4-Methoxyaniline with Hydrochloric Acid
The synthesis of 4-methoxyanilinium (B12549976) chloride is most commonly achieved through the direct protonation of 4-methoxyaniline, also known as p-anisidine, with hydrochloric acid. nih.govnih.gov This acid-base reaction results in the formation of the corresponding anilinium salt.
The reaction involves treating 4-methoxyaniline with an excess of hydrochloric acid. nih.gov The process is typically carried out in a suitable solvent at room temperature. The use of an excess of hydrochloric acid ensures the complete protonation of the amino group on the 4-methoxyaniline molecule.
Single crystals of 4-methoxyanilinium chloride can be prepared by slow evaporation of a solution containing 4-methoxyaniline and an excess of hydrochloric acid. nih.govresearchgate.net Ethanol (B145695) is a commonly used solvent for this crystallization process. nih.gov Methanol (B129727) has also been utilized as a solvent for the crystallization of similar anilinium salts. researchgate.net The choice of solvent can influence the crystal growth and morphology.
| Solvent | Method | Reference |
|---|---|---|
| Ethanol | Slow evaporation at room temperature | nih.gov |
| Methanol | Slow evaporation | researchgate.net |
The direct protonation method is generally efficient and leads to a high yield of this compound. The purity of the final product is influenced by the purity of the starting materials and the crystallization process. Recrystallization can be employed to further purify the product if necessary. The formation of the salt is confirmed by the disappearance of the characteristic reactions of the primary amine and the appearance of properties consistent with an anilinium salt.
Alternative Synthetic Routes for 4-Methoxyaniline Precursor
One synthetic approach to 4-methoxyaniline involves the hydrogenation and transposition of nitrobenzene (B124822) compounds. google.com This method utilizes nitrobenzene as a starting material, which is dissolved in methanol. google.com Sulfuric acid is added as a hydrogenation passivator, and the mixture is subjected to hydrogenation in the presence of a noble metal catalyst, such as palladium, platinum, or rhodium on an activated carbon support. google.com The reaction is typically carried out at a temperature of 20-80 °C under normal or elevated pressure. google.com This one-step synthesis is advantageous due to the low cost and availability of the starting materials. google.com
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | Nitrobenzene | google.com |
| Solvent | Methanol | google.com |
| Catalyst | Palladium, Platinum, or Rhodium on activated carbon | google.com |
| Temperature | 20-80 °C | google.com |
A common and widely used method for the preparation of 4-methoxyaniline is the reduction of 4-nitroanisole (B1192098). wikipedia.orgechemi.com This reduction can be achieved using various reducing agents. For industrial production, 4-nitroanisole is often reduced with sodium sulfide (B99878) or through catalytic hydrogenation using precious-metal catalysts or Raney nickel. echemi.comnih.gov Another laboratory-scale method involves the reduction of 4-nitroanisole with iron filings and hydrochloric acid. echemi.com The hydrogenation of 4-nitroanisole to 4-methoxyaniline can also be effectively carried out using catalysts such as superfine CoNi alloy embedded on Al2O3 nanosheets. rsc.org
Comparison of Synthetic Efficiencies and Environmental Impact
The synthesis of this compound is predominantly achieved through a direct acid-base neutralization reaction between 4-methoxyaniline and hydrochloric acid. While alternative synthetic pathways to the final salt are not extensively documented, a comparative analysis of synthetic efficiency and environmental impact can be conducted by evaluating the different approaches to synthesizing the precursor, 4-methoxyaniline, and by applying the principles of green chemistry to the final salt formation step.
A multi-step synthesis beginning with benzene (B151609) involves nitration, followed by halogenation, methoxylation, and finally reduction of the nitro group to form 4-methoxyaniline. Another route involves the methoxylation of p-nitrochlorobenzene, followed by reduction. Each of these pathways has distinct efficiency and environmental considerations. For instance, a continuous flow reactor method for a related compound, 4-methoxy-2-nitroaniline, starting from 4-methoxyaniline, has been reported to offer high reaction speed, high selectivity, and improved safety. While not a direct synthesis of the precursor for this compound, this highlights how modern synthetic methodologies can improve efficiency and reduce byproducts.
The final step, the formation of this compound, is a classic acid-base reaction. The efficiency of this step is typically very high, often quantitative. However, the environmental impact can be assessed based on the principles of green chemistry.
Synthetic Efficiency Comparison
| Parameter | Synthesis from Benzene | Synthesis from p-Nitrochlorobenzene | Final Salt Formation |
| Number of Steps | Multiple (e.g., 4 steps) | Fewer (e.g., 2 steps) | Single step |
| Overall Yield | Generally lower due to multiple steps | Potentially higher | Near-quantitative |
| Reaction Time | Longer cumulative time | Shorter cumulative time | Rapid |
| Atom Economy | Lower due to multiple reagents and byproducts | Higher than the benzene route | Very high |
Interactive Data Table: Synthetic Efficiency Parameters
Environmental Impact Comparison
The environmental impact is assessed based on the hazards of the chemicals used, the nature and quantity of waste generated, and the energy consumption.
| Factor | Synthesis of 4-methoxyaniline | Final Salt Formation (4-methoxyaniline + HCl) |
| Starting Materials | Benzene (carcinogen), p-nitrochlorobenzene (toxic), nitric acid, sulfuric acid, methanol. | 4-methoxyaniline (toxic, harmful to aquatic life), Hydrochloric acid (corrosive). carlroth.comilo.orgfishersci.com |
| Solvents | Often requires organic solvents. | Can be performed in solvents like ethanol or water. |
| Byproducts/Waste | Various inorganic salts and organic byproducts depending on the route. | Minimal, primarily excess solvent which can be recovered. |
| Energy Consumption | Higher due to multiple steps, some requiring heating. | Generally low, as the reaction is often exothermic. |
| Green Chemistry Principles | Routes with fewer steps and catalytic processes are preferred. Use of hazardous reagents is a major drawback. | High atom economy. Use of greener solvents like water or ethanol is favorable. The primary concern is the inherent hazard of the reactants. |
Interactive Data Table: Environmental Impact Factors
Advanced Structural Characterization and Analysis
Crystallographic Investigations
Crystallographic studies provide fundamental insights into the three-dimensional arrangement of atoms, ions, and molecules in a crystalline solid. For 4-Methoxyanilinium (B12549976) chloride, these investigations reveal the precise geometry of the constituent ions and the nature of the interactions that govern the formation of its crystal lattice.
Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. Analysis of 4-Methoxyanilinium chloride has yielded precise data on its crystal system, unit cell dimensions, and the intricate details of its internal atomic arrangement.
At room temperature (298 K), this compound crystallizes in the orthorhombic system. nih.goviucr.org The specific space group has been identified as Pbca. iucr.orgresearchgate.net Further studies have shown that upon cooling, the compound undergoes a solid-state phase transition between 250 K and 200 K to a twinned monoclinic P2₁/c structure. iucr.org
The unit cell is the fundamental repeating unit of a crystal. For this compound, the dimensions of this cell have been determined at 298 K. nih.gov The asymmetric unit, the smallest part of the crystal structure from which the whole can be generated by symmetry operations, is composed of one 4-methoxyanilinium cation (C₇H₁₀NO⁺) and one chloride anion (Cl⁻). nih.gov
| Parameter | Value (at 298 K) |
|---|---|
| a | 8.905 (2) Å |
| b | 8.489 (2) Å |
| c | 21.817 (4) Å |
| Volume (V) | 1649.3 (6) ų |
| Formula Units (Z) | 8 |
The precise measurement of bond lengths and angles defines the geometry of the 4-methoxyanilinium cation. During the refinement of the crystal structure, the positions of hydrogen atoms were geometrically calculated, with C—H and N—H bond lengths constrained to standard values. nih.gov
| Bond Type | Constrained Length (Å) |
|---|---|
| Aromatic C—H | 0.93 |
| Methyl C—H | 0.96 |
| Ammonium (B1175870) N—H | 0.89 |
The conformation of the 4-methoxyanilinium cation is characterized by a high degree of planarity. iucr.org The methoxy (B1213986) group is observed to be nearly coplanar with the benzene (B151609) ring. iucr.org This is quantitatively described by the C7—O1—C4—C3 torsion angle of -7.0 (2)°. iucr.org This near-planar arrangement suggests significant electronic conjugation between the methoxy group, the aromatic ring, and the anilinium moiety.
The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. nih.govresearchgate.netnih.govdoaj.org Specifically, the ammonium group of the cation acts as a hydrogen bond donor, forming multiple N—H⋯Cl interactions with the surrounding chloride anions. nih.gov These hydrogen bonds are the primary force dictating the supramolecular architecture of the compound. The geometry of these key interactions has been precisely determined. nih.gov
| Donor—H⋯Acceptor | D⋯A Distance (Å) | D—H⋯A Angle (°) |
|---|---|---|
| N1—H1D⋯Cl1 | 3.360 (3) | 179 |
| N1—H1E⋯Cl1 | 3.209 (2) | 137 |
| N1—H1F⋯Cl1 | 3.167 (2) | 147 |
An in-depth analysis of the advanced structural characterization of this compound reveals a complex interplay of non-covalent interactions and temperature-dependent conformational changes. These factors govern the supramolecular architecture and solid-state properties of the compound.
Supramolecular Assembly
The self-assembly of this compound into a well-defined crystalline structure is primarily driven by hydrogen bonding, with contributions from other weak interactions.
The predominant intermolecular interaction in the crystal structure of this compound is the N–H···Cl hydrogen bond. nih.govnih.govdoaj.org In this arrangement, the anilinium cation acts as a hydrogen bond donor, with the hydrogen atoms of the –NH3+ group interacting with the chloride anion, which serves as the acceptor. researchgate.net
At higher temperatures, specifically at 250 K, the hydrogen atoms of the ammonium group are disordered. The N···Cl hydrogen bond distances in this phase are in the range of 3.1570 (15) to 3.3323 (18) Å. nih.gov As the temperature is lowered to 100 K, the –NH3 hydrogen atoms become ordered to optimize the N–H···Cl hydrogen bonding. nih.gov In this low-temperature structure, some of the hydrogen bonds are bifurcated, and the N···Cl distances span a range of 3.1201 (8) to 3.4047 (8) Å. nih.gov
| Temperature (K) | N···Cl Distance Range (Å) | Hydrogen Atom State |
| 250 | 3.1570 (15) – 3.3323 (18) | Disordered |
| 100 | 3.1201 (8) – 3.4047 (8) | Ordered |
This table presents the temperature-dependent variations in N···Cl hydrogen bond distances and the ordering of hydrogen atoms in this compound.
The extensive N–H···Cl hydrogen bonding leads to the formation of higher-order supramolecular structures. researchgate.net These interactions construct a one-dimensional supramolecular ladder, which is built from R4²(8) motifs extending along the researchgate.net direction. researchgate.net This arrangement is then further organized into two-dimensional sheets that are parallel to the (100) plane. researchgate.net The orientation of these sheets is dependent on the crystal phase; in the orthorhombic structure, the hydrogen-bonded sheets are found in the (001) plane, while in the monoclinic structure, they propagate in the (010) plane. nih.gov
The chloride ion plays a crucial role as a hydrogen bond acceptor in the crystal structure of this compound. researchgate.net The Cl⁻ anion accepts hydrogen bonds from all the available N-H donors of the anilinium cation. researchgate.net This ability of the chloride ion to participate in multiple hydrogen bonds is a key factor in the formation of the extensive hydrogen-bonded network observed in the crystal. The relatively high electronegativity and the presence of lone pairs of electrons on the chloride ion make it an effective hydrogen bond acceptor, facilitating the formation of the observed supramolecular ladders and sheets.
Temperature-Dependent Solid-State Phase Transitions
This compound undergoes a reversible, temperature-dependent solid-state phase transition. nih.gov This transition involves a change in the crystal system and is accompanied by twinning phenomena. The making and breaking of hydrogen bond interactions with temperature variation are proposed to account for such reversible phase transitions. researchgate.net
At room temperature (298 K), this compound crystallizes in the orthorhombic space group Pbca, with one formula unit in the asymmetric unit. nih.gov Upon cooling, a solid-state phase transition occurs between 250 K and 200 K to a monoclinic P2₁/c structure. nih.gov This low-temperature phase is characterized by the presence of two formula units in the asymmetric unit and is a twinned structure. nih.gov
The phase transition is evident from the changes in the crystallographic parameters as a function of temperature. The cell dimensions have been determined at various temperatures, clearly illustrating the structural changes that occur during the orthorhombic-to-monoclinic transition. nih.gov
| Temperature (K) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| 298 | Orthorhombic | Pbca | 8.8778 (5) | 8.4660 (5) | 21.7236 (11) | 90 | 1632.73 (16) |
| 250 | Orthorhombic | Pbca | - | - | - | 90 | - |
| 200 | Monoclinic | P2₁/c | 8.3772 (11) | 21.715 (3) | 8.8466 (12) | 90.039 (4) | 1609.3 (4) |
| 100 | Monoclinic | P2₁/c | 8.3039 (6) | 21.6993 (15) | 8.8495 (6) | 90.077 (2) | 1594.58 (19) |
This table provides a summary of the crystallographic parameters of this compound at different temperatures, highlighting the orthorhombic-to-monoclinic phase transition.
Temperature-Dependent Solid-State Phase Transitions
Role of Hydrogen Bonds in Reversible Ferroelastic Phase Transitions
In the crystalline structure of this compound, hydrogen bonds are pivotal in establishing the supramolecular architecture. researchgate.net The ions are interconnected through intermolecular N—H⋯Cl hydrogen bonds. nih.gov Specifically, the chloride (Cl⁻) anion acts as a hydrogen bond acceptor for all possible N-H donors from the 4-methoxyanilinium cation. researchgate.net This interaction leads to the formation of a one-dimensional supramolecular ladder, which further extends into a two-dimensional sheet. researchgate.net
The dynamic nature of these hydrogen bonds is believed to be responsible for reversible ferroelastic phase transitions observed in certain hydrogen-bonded organic crystals. researchgate.net It is proposed that the making and breaking of these N-H⋯Cl interactions as a function of temperature drive the transitions. researchgate.net Such phase transitions, for instance from orthorhombic to monoclinic, are analyzed using Landau theory, where the free energy is expanded in terms of strain components. researchgate.net The temperature-dependent changes associated with these transitions are consistent with a mean-field analysis, suggesting that the rearrangement of the hydrogen bonding network is the underlying mechanism for the observed ferroelastic behavior. researchgate.net
Spectroscopic Studies for Structural Elucidation
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups and vibrational modes within this compound. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, providing a unique spectral fingerprint of the compound. msu.edu The vibrational frequencies for the key functional groups in this compound are assigned based on established ranges for aromatic compounds and substituted anilines. core.ac.ukscholarsresearchlibrary.com
The C-H stretching vibrations from the aromatic ring and the methoxy group are typically observed in the 2850-3100 cm⁻¹ region. core.ac.uk The stretching vibrations of the C=C bonds within the benzene ring generally appear in the 1430-1650 cm⁻¹ range. core.ac.uk The C-O stretching of the methoxy group is also a characteristic feature. A significant vibrational mode is the N-H stretch from the anilinium group (-NH₃⁺), which is strongly influenced by hydrogen bonding.
Below is a table summarizing the characteristic vibrational mode assignments for this compound, compiled from spectral data of analogous compounds.
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | C-H | 3000 - 3100 |
| Aliphatic C-H Stretch (Methyl) | C-H | 2850 - 2960 |
| N-H Stretch | N-H⁺ | 2800 - 3200 (Broad) |
| Aromatic C=C Stretch | C=C | 1450 - 1610 |
| C-O Stretch (Aryl Ether) | C-O | 1210 - 1260 (Asymmetric) |
| C-N Stretch | C-N | 1250 - 1360 |
Note: The exact wavenumbers can vary based on the specific crystalline environment and intermolecular interactions.
The FT-IR spectrum of this compound provides clear evidence of the strong hydrogen bonding between the anilinium cation (NH₃⁺) and the chloride anion (Cl⁻). In the absence of hydrogen bonding, N-H stretching vibrations would typically appear as sharp bands at higher frequencies. However, in this compound, the N-H stretching mode is observed as a very broad and intense absorption band in the 2800-3200 cm⁻¹ region. This significant broadening and shift to a lower frequency are classic signatures of strong hydrogen bond interactions. nih.gov The N-H⋯Cl bonds constrain the vibrational motion of the N-H group, resulting in the characteristic spectral features that confirm the supramolecular assembly in the crystal lattice. researchgate.net
Raman Spectroscopy and Vibrational Analysis
Raman spectroscopy complements FT-IR analysis by providing information on the vibrational modes of a molecule. st-andrews.ac.uk For this compound, the Raman spectrum is particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak in the FT-IR spectrum. researchgate.net The analysis of vibrational frequencies helps in a more complete assignment of the compound's structural characteristics. researchgate.netglobalresearchonline.net
Key vibrational modes observed in the Raman spectrum include the aromatic ring breathing modes and C-H stretching vibrations. The C=C stretching vibrations of the benzene ring are typically strong in the Raman spectrum. core.ac.uk
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | C-H | 3050 - 3080 |
| Aliphatic C-H Stretch (Methyl) | C-H | 2920 - 2950 |
| Aromatic C=C Stretch | C=C | 1580 - 1610 |
| Ring Breathing Mode | C-C | ~1000 |
| C-O Stretch | C-O | 1240 - 1260 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is primarily dictated by the electronic structure of the substituted benzene ring. The chromophore, the 4-methoxyphenyl (B3050149) group, absorbs UV radiation, causing π → π* transitions. For the closely related parent compound, 4-methoxyaniline (p-anisidine), the maximum UV absorption peaks in methanol (B129727) are recorded at 235 nm and 300 nm. nih.gov These absorptions are characteristic of substituted aniline (B41778) systems. The protonation of the amino group to form the anilinium ion can cause a slight shift in the position and intensity of these absorption bands.
| Compound | Solvent | Maximum Absorption (λmax) |
| 4-Methoxyaniline | Methanol | 235 nm, 300 nm nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For this compound, both ¹H and ¹³C NMR spectroscopy serve to confirm the identity and structural integrity of the cation. The protonation of the amino group to form the anilinium ion, along with the substitution pattern on the aromatic ring, results in a characteristic set of signals in both proton and carbon spectra.
The ¹H NMR spectrum of this compound provides definitive information about the electronic environment of the hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the methoxy protons, the aromatic protons, and the ammonium protons. The chemical shifts (δ) are influenced by the electron-donating nature of the methoxy group and the electron-withdrawing effect of the positively charged anilinium group. The aromatic region typically displays a pattern indicative of a 1,4-disubstituted benzene ring.
¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Typical Range 10.0 - 11.0 | Singlet (broad) | 3H | -NH₃⁺ |
| Typical Range 7.2 - 7.5 | Doublet | 2H | Ar-H (ortho to -NH₃⁺) |
| Typical Range 6.9 - 7.1 | Doublet | 2H | Ar-H (ortho to -OCH₃) |
¹³C NMR Spectral Data for this compound chemicalbook.com
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Typical Range 160 - 163 | Ar-C (C-OCH₃) |
| Typical Range 129 - 132 | Ar-C (C-NH₃⁺) |
| Typical Range 123 - 126 | Ar-CH (ortho to -NH₃⁺) |
| Typical Range 115 - 118 | Ar-CH (ortho to -OCH₃) |
Mass Spectrometry (MS) for Molecular Ion Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For an ionic compound like this compound, mass spectrometry is employed to confirm the mass of its constituent cation, the 4-methoxyanilinium ion (C₇H₁₀NO⁺).
In techniques such as Electrospray Ionization (ESI), the sample is ionized directly from a solution, allowing for the analysis of pre-existing ions. The resulting mass spectrum for this compound would prominently feature a peak corresponding to the 4-methoxyanilinium cation. The experimentally determined mass of this cation is compared with its calculated theoretical exact mass to confirm its elemental composition.
The neutral form of the cation, 4-methoxyaniline, has a chemical formula of C₇H₉NO and an exact mass of approximately 123.0684 Da. nist.govnih.gov The 4-methoxyanilinium cation is formed by the addition of a proton (H⁺), giving it the formula [C₇H₉NO + H]⁺. The mass spectrum, therefore, is expected to show a base peak or a significant molecular ion peak [M+H]⁺ at an m/z value corresponding to the mass of this cation.
Mass Spectrometry Data for the 4-Methoxyanilinium Cation
| Ion | Formula | Calculated Monoisotopic Mass (Da) | Observed m/z |
|---|
The detection of this ion at the correct mass-to-charge ratio provides unequivocal evidence for the presence of the 4-methoxyanilinium cation, thereby confirming the cationic component of the salt. nist.govnih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. dergipark.org.tr It is frequently used to calculate the electronic structure of molecules, providing a basis for predicting a wide range of properties. For 4-Methoxyanilinium (B12549976) chloride, DFT calculations are instrumental in predicting its optimized geometry, vibrational modes, and various electronic properties that govern its chemical behavior. dergipark.org.trnih.gov Methods such as the B3LYP functional combined with basis sets like 6-311G(d,p) are commonly employed for such analyses on aniline (B41778) derivatives. researchgate.netekb.eg
A fundamental step in computational analysis is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. acs.org For the 4-Methoxyanilinium cation, this involves calculating bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The results of these calculations are typically for the molecule in a gaseous phase, which can then be compared with experimental data obtained from methods like X-ray crystallography.
Experimental studies have determined the crystal structure of 4-Methoxyanilinium chloride, revealing an orthorhombic system where the cation and the chloride anion are linked by intermolecular N—H⋯Cl hydrogen bonds. nih.govnih.gov While specific DFT-optimized geometrical parameters for this compound are not detailed in the available literature, a comparison can be drawn between the experimental solid-state structure and the expected theoretical gas-phase structure. Discrepancies between the two are expected, as intermolecular forces in the crystal lattice, such as the observed hydrogen bonding, can influence molecular geometry. nih.gov
Table 1: Comparison of Experimental and Theoretical Geometry Concepts
| Parameter | Experimental (X-ray Crystallography) | Theoretical (DFT Calculation) |
|---|---|---|
| Phase | Solid (Crystal) | Gas (Isolated Molecule) |
| Influences | Intermolecular forces (e.g., hydrogen bonding, crystal packing) affect the geometry. nih.gov | Represents the intrinsic geometry of the molecule without external influences. |
| Typical Bond Lengths | Provides precise measurements of the molecule's structure within the crystal lattice. nih.gov | Predicts equilibrium bond lengths at the minimum energy state. |
| Hydrogen Atoms | Positions are often calculated geometrically. For this compound, C-H distances were set to 0.93-0.96 Å and N-H to 0.89 Å. nih.gov | Positions are optimized along with all other atoms to find the true energy minimum. |
Following geometry optimization, vibrational frequency calculations are performed. These computations serve two primary purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra. acs.org The calculated frequencies correspond to the fundamental vibrational modes of the molecule.
Theoretical vibrational frequencies are often systematically higher than those observed experimentally due to the harmonic approximation used in the calculations and the neglect of anharmonicity. researchgate.net To achieve better agreement with experimental data, calculated frequencies are typically multiplied by a scaling factor. researchgate.netuit.no A detailed vibrational analysis involves assigning the calculated modes to the experimentally observed bands in the FT-IR and FT-Raman spectra. researchgate.net For instance, a study on the related molecule 5-chloro-ortho-methoxyaniline utilized DFT to assign vibrational modes, demonstrating a strong correlation between theoretical and experimental spectra after scaling. researchgate.net
Table 2: Illustrative Example of Vibrational Mode Assignment (based on analysis of a similar compound)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | ~3400 | ~3400 | Stretching of the amine group's N-H bonds |
| C-H Aromatic Stretch | ~3100-3000 | ~3100-3000 | Stretching of C-H bonds on the benzene (B151609) ring |
| C-N Stretch | ~1300 | ~1300 | Stretching of the carbon-nitrogen bond |
| C-O-C Asymmetric Stretch | ~1250 | ~1250 | Asymmetric stretching of the ether linkage |
Note: This table is for illustrative purposes to show the methodology and is based on typical values for aniline derivatives.
The electronic structure of a molecule is key to understanding its reactivity and properties. DFT calculations provide detailed information about the distribution of electrons in molecular orbitals and the energies of these orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and represents the ability to accept an electron. irjweb.comwuxibiology.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.com
A large HOMO-LUMO gap implies high stability, low chemical reactivity, and high kinetic stability, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
A small HOMO-LUMO gap suggests that the molecule is more polarizable, more reactive, and has lower kinetic stability. irjweb.comijarset.com
The energy gap is also indicative of the potential for intramolecular charge transfer. irjweb.com
Understanding how electric charge is distributed across the atoms in a molecule is essential for predicting its electrostatic interactions and reactive sites. Computational methods provide several ways to estimate these partial atomic charges.
Mulliken Population Analysis: This is one of the oldest and computationally simplest methods for calculating atomic charges. wikipedia.org It partitions the total electron population among the different atoms in the molecule. uni-muenchen.de However, a significant drawback of the Mulliken method is its strong dependence on the choice of basis set, which can lead to unreliable and inconsistent results. uni-muenchen.destackexchange.com
Natural Bond Orbital (NBO) Analysis: NBO analysis is considered a more robust and reliable method. stackexchange.com It analyzes the electron density to find the localized, Lewis-like structure of a molecule, describing orbitals in terms of atomic hybrids and bond orbitals. NBO charges are less dependent on the basis set and provide a more chemically intuitive picture of electron distribution and delocalization effects arising from intramolecular interactions. researchgate.netijarset.com
Table 3: Comparison of Mulliken and NBO Charge Analysis Methods
| Feature | Mulliken Charges | NBO Charges |
|---|---|---|
| Methodology | Partitions electron density based on the contribution of basis functions to molecular orbitals. wikipedia.org | Based on diagonalizing density blocks to find localized natural atomic and bond orbitals. stackexchange.com |
| Basis Set Dependence | Highly dependent on the basis set, which can lead to unphysical results. stackexchange.com | Significantly less dependent on the basis set, providing more stable and reliable charges. stackexchange.com |
| Chemical Intuition | Can sometimes produce counter-intuitive charge values. | Generally provides a more chemically meaningful representation of charge distribution and bonding. researchgate.net |
| Application | Provides a simple, qualitative estimate of atomic charges. | Used for detailed analysis of charge delocalization, hyperconjugation, and donor-acceptor interactions. ijarset.com |
From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be derived, providing quantitative measures of a molecule's reactivity and stability. dergipark.org.trresearchgate.net These parameters are typically calculated within the framework of Koopmans' theorem, which relates the orbital energies to ionization potential and electron affinity. researchgate.net
Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO. ijarset.com
Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO. ijarset.com
Using these values, other key descriptors can be calculated:
Electronegativity (χ): The ability of a molecule to attract electrons. It is the negative of the chemical potential. dergipark.org.trresearchgate.net
Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. A higher chemical potential indicates lower stability. researchgate.net
Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. irjweb.com Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ijarset.com
Table 4: Global Chemical Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. researchgate.net |
| Chemical Potential (μ) | μ = -χ = (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from an equilibrium state. researchgate.net |
| Chemical Hardness (η) | η = (I - A) / 2 = (ELUMO - EHOMO) / 2 | Resistance to deformation or change in electron distribution; related to the HOMO-LUMO gap. irjweb.comijarset.com |
Electronic Structure Analysis
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules interact with their nearest neighbors.
In a detailed study of the closely related compound 4-(dimethylazaniumyl)-2-hydroxyanilinium dichloride monohydrate, the contributions of various contacts were quantified, providing a model for understanding the packing in similar structures researchgate.net. The analysis revealed that H···H, H···Cl, and H···O contacts are the most significant, underscoring the primary role of hydrogen-mediated interactions in the crystal's cohesion researchgate.net. While specific percentages for this compound are not available, the data from analogous anilinium salts illustrate the typical distribution of these stabilizing forces. For instance, in 4-methoxyanilinium perchlorate (B79767), O···H contacts account for the most significant contribution to crystal packing at 29% tandfonline.com.
Table 1: Representative Contributions of Intermolecular Contacts in Anilinium Salts This table presents data from analogous anilinium compounds to illustrate the typical quantification of intermolecular interactions derived from Hirshfeld surface analysis.
| Intermolecular Contact | Percentage Contribution (%) in 4-(dimethylazaniumyl)-2-hydroxyanilinium dichloride researchgate.net |
| H···H | 51.3 |
| H···Cl / Cl···H | 23.0 |
| H···O / O···H | 12.9 |
| C···H / H···C | 9.7 |
The stability of the this compound crystal is derived from specific, directional hydrogen bonds. The chloride anion (Cl⁻) acts as a primary hydrogen bond acceptor, forming crucial interactions with the anilinium cation.
N···H and Cl···H Contacts : The most significant directional interactions in the this compound crystal are the N—H···Cl hydrogen bonds. The ammonium (B1175870) group (-NH₃⁺) of the cation acts as a hydrogen bond donor, interacting with neighboring chloride anions nih.govresearchgate.net. These interactions link the ions together, forming a robust supramolecular architecture that is fundamental to the stability of the crystal lattice nih.govresearchgate.net. In similar anilinium chloride structures, H···Cl contacts can account for a substantial portion of the Hirshfeld surface, quantitatively confirming their importance researchgate.net.
O···H Contacts : The oxygen atom of the methoxy (B1213986) group (-OCH₃) can also participate as a hydrogen bond acceptor, leading to O···H interactions. Although generally weaker than the N—H···Cl bonds, these contacts play a vital role in the fine-tuning of the crystal packing. In related structures like 4-methoxyanilinium perchlorate, O···H interactions are the most dominant contributor to the Hirshfeld surface, highlighting the significant role of oxygen in the hydrogen-bonding network tandfonline.com.
Nonlinear Optical (NLO) Properties Prediction
Computational quantum chemistry is instrumental in predicting the nonlinear optical (NLO) properties of materials. These calculations can determine a molecule's potential for applications in technologies like optical switching and frequency conversion by evaluating its response to an external electric field.
The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) relates to second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order NLO phenomena. These parameters are routinely calculated using theoretical methods such as Density Functional Theory (DFT) with functionals like B3LYP asianpubs.orgekb.eg.
For molecules similar to this compound, such as other aniline derivatives, computational studies have successfully predicted their NLO activity. For example, the first hyperpolarizability (β₀) of N-(4-chlorobenzylidene)-4-methoxyaniline was calculated to understand its NLO potential asianpubs.org. Similarly, theoretical investigations on halogenated aniline oligomers have determined both β and γ values to explore how molecular modifications enhance NLO responses researchgate.net. These studies establish a reliable computational framework for predicting the NLO parameters of this compound.
Table 2: Key Microscopic NLO Parameters This table outlines the key theoretical parameters used to evaluate the nonlinear optical potential of a molecule.
| Parameter | Symbol | Description |
| First Hyperpolarizability | β | Measures the second-order NLO response, related to phenomena like second-harmonic generation. |
| Second Hyperpolarizability | γ | Measures the third-order NLO response, related to phenomena like third-harmonic generation and optical Kerr effect. |
The efficiency of a material's NLO response is intrinsically linked to its electronic structure. A key factor is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap facilitates intramolecular charge transfer (ICT) upon electronic excitation, which is a primary mechanism for generating a large NLO response.
In the related compound 4-methoxyanilinium perchlorate, theoretical calculations showed a relatively low HOMO-LUMO energy gap of 4.7358 eV (calculated via DFT) tandfonline.com. This small energy gap is directly associated with high chemical reactivity and enhanced NLO activity because it promotes charge transfer within the molecule tandfonline.com. The analysis confirmed that electron density transfers from the perchlorate anion (HOMO) to the 4-methoxyanilinium cation (LUMO), a process that underpins its NLO properties tandfonline.com. This principle directly applies to this compound, where the charge transfer between the chloride anion and the anilinium cation is expected to be a crucial factor in its potential NLO efficiency.
Reactivity and Reaction Mechanisms Involving 4 Methoxyanilinium Chloride
Acid-Base Equilibria and Proton Transfer Phenomena
4-Methoxyanilinium (B12549976) chloride, with the chemical formula C₇H₁₀NO⁺·Cl⁻, is the salt formed from the reaction of the weak base 4-methoxyaniline (also known as p-anisidine) with a strong acid, typically hydrochloric acid. nih.govnih.gov The formation of this salt is a classic acid-base reaction where the lone pair of electrons on the nitrogen atom of the amino group (-NH₂) accepts a proton (H⁺) from the acid. This protonation converts the neutral amine into a positively charged anilinium cation (C₆H₅NH₃⁺).
The equilibrium of this reaction is governed by the pKa of the conjugate acid, the 4-methoxyanilinium ion. The pKa value is a quantitative measure of the strength of an acid in solution. pharmacy180.com For substituted anilinium ions, the pKa is influenced by the electronic effects of the substituents on the aromatic ring. The methoxy (B1213986) group (-OCH₃) at the para position is an electron-donating group through resonance, which increases the electron density on the nitrogen atom of the parent aniline (B41778). This increased electron density makes the amine more basic and, consequently, its conjugate acid (the anilinium ion) less acidic compared to the unsubstituted anilinium ion. The position of the acid-base equilibrium can be predicted by comparing the pKa values of the reactant acid and the product acid. pharmacy180.comunizin.org
The structure of 4-methoxyanilinium chloride in the solid state provides a clear example of an organic proton transfer complex. nih.gov X-ray crystallography studies reveal that the asymmetric unit of the compound consists of the 4-methoxyanilinium cation (CH₃O–C₆H₄–NH₃⁺) and a chloride anion (Cl⁻). nih.gov The crystal structure is stabilized by intermolecular hydrogen bonds between the ammonium (B1175870) group of the cation and the chloride anion. nih.govnih.gov Specifically, the chloride ion acts as a hydrogen bond acceptor for the hydrogen atoms of the protonated amino group (N-H···Cl). researchgate.net
This network of hydrogen bonds establishes a distinct supramolecular architecture. researchgate.net Research into similar systems has shown that chloride ions are not merely passive counter-ions but can be actively involved in proton transfer processes. mdpi.com The formation of contact ion pairs between a cation and a chloride anion can create energetically favorable transition states for proton transfer from a C-H or N-H moiety to the chloride ion. mdpi.com In the case of this compound, the N-H···Cl hydrogen bonds represent a static picture of this fundamental interaction, which is crucial for the formation and stability of such organic acid-base complexes.
Reactions as a Precursor or Intermediate
While this compound is stable as a salt, its primary role in many synthetic reactions is to serve as a precursor to its deprotonated form, 4-methoxyaniline. The anilinium salt is often the starting material in reactions carried out under acidic conditions, where the equilibrium shifts to provide a source of the reactive neutral amine. The reactivity discussed in the following sections pertains to 4-methoxyaniline, which is readily generated from its anilinium salt.
The nitrogen atom of 4-methoxyaniline possesses a lone pair of electrons, making it a potent nucleophile. It readily participates in nucleophilic substitution reactions, particularly with acyl halides and other activated carbonyl compounds. For instance, 4-methoxyaniline is used as a reactant in the synthesis of novel monomers. In one such synthesis, it reacts with chloroacetyl chloride in the presence of triethylamine. The amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group and the formation of an amide bond. acs.org This type of nucleophilic acyl substitution is a fundamental reaction for creating more complex molecules from 4-methoxyaniline.
Primary aromatic amines like 4-methoxyaniline undergo diazotization, a reaction that converts the amino group into a diazonium group (-N₂⁺). This reaction is typically carried out in a cold acidic solution (e.g., with HCl or H₂SO₄) by treatment with sodium nitrite (B80452) (NaNO₂), which generates nitrous acid (HONO) in situ. google.com 4-Methoxyaniline is particularly reactive in diazotization. The electron-donating methoxy group increases the nucleophilicity of the amino nitrogen, facilitating its attack on the nitrosonium ion (NO⁺), which is the key step in the mechanism. quora.com
The resulting 4-methoxybenzenediazonium (B1197204) salt is a valuable synthetic intermediate. Diazonium salts are highly versatile and can undergo a variety of subsequent reactions, most notably azo coupling. In azo coupling, the diazonium ion acts as an electrophile and reacts with an electron-rich aromatic compound (such as a phenol (B47542) or another aniline) to form an azo compound (R-N=N-R'). google.com These compounds are often intensely colored and form the basis of many azo dyes. icrc.ac.ir For example, the diazotized product of 4-methoxyaniline can be coupled with 2-naphthol (B1666908) to produce the azo dye 1-(4-methoxyphenylazo)-2-naphthol. google.com
| Reactant 1 | Reactant 2 | Reagents | Product Type | Ref. |
| 4-Methoxyaniline | Sodium Nitrite | Nitric Acid, Sulfuric Acid | 4-Methoxybenzenediazonium salt | google.com |
| 4-Methoxybenzenediazonium salt | 2-Naphthol | Sodium Hydroxide | Azo Dye | google.com |
| m-Nitroaniline | Sodium Nitrite | p-Toluenesulfonic Acid | Diazonium salt | icrc.ac.ir |
4-Methoxyaniline readily reacts with aldehydes and ketones in a condensation reaction to form Schiff bases, also known as imines. These compounds contain a carbon-nitrogen double bond (C=N) and are important intermediates in organic synthesis and coordination chemistry. idosr.orgderpharmachemica.com The reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon.
The mechanism proceeds in two main steps:
Formation of a Carbinolamine: The amine adds to the carbonyl group to form a tetrahedral intermediate called a carbinolamine. ejpmr.com
Dehydration: The carbinolamine is then dehydrated (loses a molecule of water) to form the final imine product. The dehydration step is generally the rate-determining step of the reaction. ejpmr.com
Numerous Schiff bases have been synthesized from 4-methoxyaniline and various substituted aldehydes. These reactions are often straightforward, involving refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol (B145695). idosr.orgresearchgate.net
| Aldehyde/Ketone Reactant | Solvent | Product Schiff Base | Ref. |
| 4-Methoxybenzaldehyde (B44291) | Methanol | (E)-4-methoxy-N-(4-methoxybenzylidene)aniline | idosr.org |
| 4-Chlorobenzaldehyde | Ethanol | N-(4-Chlorobenzylidene)-4-methoxyaniline | researchgate.net |
| Pyrrole-2-carbaldehyde | Not Specified | Schiff base of 4-methoxyaniline and pyrrole-2-carbaldehyde | ejpmr.com |
| Benzaldehyde | Not Specified (Green Catalyst) | N-Benzylidene-4-methoxyaniline derivative | nih.gov |
Advanced Research Applications and Material Science Orientations
Crystal Engineering and Supramolecular Design
Crystal engineering with 4-methoxyanilinium (B12549976) chloride focuses on leveraging non-covalent interactions to construct ordered, solid-state architectures. The anilinium group and the chloride anion are key components that guide the assembly of molecules into predictable patterns.
Design Principles for Directed Self-Assembly via Hydrogen Bonding
The primary design principle governing the self-assembly of 4-Methoxyanilinium chloride is hydrogen bonding. The crystal structure is significantly influenced by intermolecular N-H···Cl hydrogen bonds, where the ammonium (B1175870) group of the cation acts as a hydrogen bond donor and the chloride anion serves as the acceptor. nih.govnih.goviucr.org
This interaction leads to the formation of specific, repeating structural motifs. In the crystal lattice of a related this compound salt, the N-H···Cl hydrogen bonds create a one-dimensional supramolecular ladder structure. researchgate.net This ladder is built from R4²(8) motifs, which further assemble into a two-dimensional sheet. researchgate.net The chloride atom's ability to accept hydrogen bonds from all possible N-H donors on the cation is a critical factor in establishing this supramolecular architecture. researchgate.net This predictable interaction allows for the rational design of molecular assemblies in the solid state.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₀NO⁺·Cl⁻ |
| Molecular Weight | 159.61 |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 8.905 (2) |
| b (Å) | 8.489 (2) |
| c (Å) | 21.817 (4) |
| V (ų) | 1649.3 (6) |
| Z | 8 |
Data sourced from IUCr Journals and PMC articles. nih.goviucr.org
Formation of Cocrystals and Multicomponent Solids
The principles of hydrogen bonding that direct the self-assembly of this compound also extend to the formation of cocrystals and multicomponent solids. While the anilinium cation provides strong hydrogen bond donors (N-H), it can interact with a variety of acceptors beyond chloride ions.
In related systems using nitrogen bases and achiral benzoic acid derivatives, strong N−H···O and O−H···N interactions are the primary driving forces for the construction of hydrogen-bonded networks in cocrystals. researchgate.net Weaker C−H···O interactions also contribute to the stability of these structures. These interactions can lead to the formation of complex frameworks, including two-dimensional sheets and three-dimensional columnar structures. researchgate.net This demonstrates the versatility of the anilinium moiety as a building block in creating multicomponent crystalline solids where the final architecture is determined by the interplay of the best available hydrogen bond donors and acceptors. researchgate.net
Molecular Recognition and Host-Guest Chemistry
Molecular recognition and host-guest chemistry rely on specific, non-covalent interactions between a host molecule and a guest molecule. The 4-methoxyanilinium cation possesses features that make it a potential guest in certain host-guest systems. The positively charged ammonium group can participate in strong electrostatic and hydrogen-bonding interactions, while the aromatic ring can engage in π-π stacking and van der Waals interactions.
For instance, crown ethers are well-known host molecules that selectively bind cations. The binding is driven by favorable ion-dipole interactions between the cation and the oxygen atoms of the crown ether. beilstein-journals.org The 4-methoxyanilinium cation could potentially be encapsulated by a suitably sized crown ether, forming a stable host-guest complex. Furthermore, the principles of dual-host strategies, where one host binds the cation and another binds the anion, could be applied for the selective recognition and separation of the entire salt. beilstein-journals.org This area represents a potential avenue for future research, leveraging the specific interaction capabilities of the 4-methoxyanilinium ion.
Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the distinct properties of organic and inorganic components within a single material. This compound serves as a model organic component for the synthesis of such materials, particularly those involving metal halide anions.
Synthesis and Characterization of Hybrid Metal Halide Perovskites (e.g., Hexachlorostannate(IV) derivatives)
Organic-inorganic metal halide hybrids are a significant class of materials, with perovskites being the most prominent example. researchgate.net While 4-methoxyanilinium is not typically found in classic ABX₃ perovskites, it and similar anilinium derivatives can be incorporated into other hybrid structures with complex metal halide anions.
A notable example is the synthesis of compounds containing hexachlorostannate(IV) [SnCl₆]²⁻ anions. In a related synthesis, bis(4-acetylanilinium) hexachloridostannate(IV) was prepared by reacting p-aminoacetophenone with tin(IV) chloride in a methanol (B129727) solution. researchgate.net The resulting crystalline material consists of organic 4-acetylanilinium cations and inorganic [SnCl₆]²⁻ anions. The components are linked into a three-dimensional framework by intermolecular N—H···O and N—H···Cl hydrogen bonds. researchgate.net This demonstrates a clear methodology for incorporating substituted anilinium cations, such as 4-methoxyanilinium, into hybrid organic-inorganic frameworks with octahedral metal halide anions.
Dielectric and Ferroelectric Properties of Hybrid Materials
The dielectric and ferroelectric properties of organic-inorganic hybrids are of significant interest for applications in electronics. Research in this area is part of a systematic investigation into materials that could exhibit such properties. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-methoxyaniline |
| Benzoic acid |
| Tin(IV) chloride |
| p-Aminoacetophenone |
| bis(4-acetylanilinium) hexachloridostannate(IV) |
Coordination Chemistry
4-Methoxyaniline and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with various transition metals and lanthanides. The nitrogen atom of the amino group possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal centers.
Nickel(II) Complexes: A family of Nickel(II) halide complexes involving substituted anilines, including 4-methoxyaniline (4-MeOan), has been synthesized and studied. researchgate.net Examples of these complexes include [Ni(4-MeOan)₄Cl₂] and Ni(4-MeOan)₄(H₂O)₂₂. researchgate.net In these compounds, the Ni(II) ion is typically six-coordinate, adopting a pseudo-octahedral geometry. researchgate.netnih.govclarku.edu The coordination sphere is filled by a combination of 4-methoxyaniline ligands, halide ions, and in some cases, solvent molecules like water. researchgate.net
Cerium(III) Complexes: 4-Methoxyaniline also serves as a precursor for ligands in Cerium(III) complexes. For instance, a Schiff base, (E)-N-benzylidene-4-methoxyaniline, derived from 4-methoxyaniline, has been used to synthesize a Cerium(III) complex. orientjchem.org In such complexes, the Ce(III)-ligand bonding is characterized as strongly ionic with some donor-acceptor character. orientjchem.org The coordination chemistry of Cerium(III) is of significant interest for developing materials with specific luminescent properties, with research focused on achieving emissions in the deep-red spectrum through careful ligand design. nih.gov
The synthesis of metal complexes with 4-methoxyaniline-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. For instance, divalent transition metal complexes have been prepared by reacting metal chlorides (Co(II), Fe(II), Mn(II), Ni(II)) with a Schiff base derived from 4-methoxyaniline and 4-methoxybenzaldehyde (B44291) in a methanolic solution. idosr.org Similarly, Nickel(II) complexes can be obtained by reacting nickel(II) chloride or bromide with 4-methoxyaniline. researchgate.net The synthesis of a Cerium(III) complex was achieved through a one-pot, three-component reaction involving an aromatic aldehyde, 4-methoxyaniline, and CeCl₃·7H₂O. orientjchem.org
Structural characterization of these complexes is crucial for understanding their properties and is typically performed using a suite of analytical techniques:
Infrared (IR) Spectroscopy: IR analysis helps confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of key functional groups, such as the C=N stretch in Schiff bases or the N-H stretch in aniline (B41778). orientjchem.orgidosr.org
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligands and their complexes in solution. orientjchem.org
Elemental Analysis and Mass Spectrometry: These techniques confirm the elemental composition and stoichiometry of the synthesized complexes. orientjchem.orgmdpi.com
Magnetic Susceptibility Measurements: These measurements provide information about the electronic structure and spin state of the metal ion in the complex, confirming, for example, the paramagnetic nature of certain complexes. researchgate.netidosr.org
Through these methods, researchers have determined that in many Schiff base complexes of Co(II), Ni(II), and Cu(II), the ligand acts as a monobasic bidentate ligand, leading to octahedral geometries. mdpi.com
The methoxy (B1213986) (-OCH₃) group on the aniline ring plays a significant role in modulating the electronic and steric properties of the ligand, which in turn influences the structure and reactivity of the resulting metal complexes.
Electronic Effects: The methoxy group is an electron-donating group, which increases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This enhanced electron density can strengthen the coordinate bond between the nitrogen and the metal center. The orientation of the methoxy group relative to the ring plane is crucial; its electron-donating effect is maximal when its O-CH₃ bond lies in the plane of the ring. acs.org
The physicochemical attributes of the methoxy group, including its hydrogen bond accepting capabilities, contribute to stabilizing ligand-protein binding energy, a concept that is also relevant in the context of ligand-metal ion interactions. researchgate.net
Organic Optoelectronic and Semiconducting Applications
Poly(4-methoxyaniline), also known as poly(p-anisidine) (PPA), is a conjugated polymer that has garnered interest for its potential in the organic optoelectronic industry. researchgate.net Understanding the relationship between the polymer's structure and its material properties is essential for developing its applications.
PPA can be synthesized via the chemical oxidation of the 4-methoxyaniline monomer. researchgate.net The resulting polymer's properties are influenced by its molecular structure, morphology, and composition. Studies on PPA have revealed a morphology of interconnected, non-homogeneous nanospheres that form a fiber-like structure. researchgate.net The electrical conductivity of PPA has been measured to be approximately 1.84 x 10⁻⁴ S/cm. researchgate.net
To enhance its functionality, PPA is often incorporated into composite materials. The introduction of ceramic fillers like α-Al₂O₃ and Eu₂O₃ into the PPA matrix is one such approach. researchgate.net The structure-property relationship in these composites is a key area of investigation. researchgate.net The successful fabrication of high-performance polymer composites depends on factors such as the uniform dispersion of the filler, effective interfacial interactions between the matrix and filler, and the orientation of the polymer chains and/or filler particles. elsevierpure.com
In another application, PPA has been combined with Photosystem I (PSI) to create composite films. researchgate.net These PSI-PPA films exhibit synergistic properties, generating higher photocurrent densities than films made from either component alone. researchgate.net The performance of these optoelectronic devices is tunable; optimizing the film thickness and the loading of PSI within the PPA matrix can lead to enhanced photocurrent output. researchgate.net This demonstrates a clear link between the composite's structure (component ratio, thickness) and its functional properties (photocurrent generation), highlighting the potential of PPA-based materials in semiconducting applications. researchgate.net
Table 2: Properties of Poly(4-methoxyaniline) (PPA)
| Property | Finding | Source |
|---|---|---|
| Synthesis Method | Chemical oxidation of 4-methoxyaniline | researchgate.net |
| Morphology | Fiber-like structure of interconnected non-homogeneous nanospheres | researchgate.net |
| Particle Radius of Gyration (Rg) | 320 Å | researchgate.net |
| Maximum Particle Size (Dmax) | 650 Å | researchgate.net |
| Electrical Conductivity | ~1.84 x 10⁻⁴ S/cm | researchgate.net |
| Composite Application | PSI-PPA films for photocurrent generation | researchgate.net |
Conjugated Polymer Studies and Potential for Advanced Technologies
The monomer 4-methoxyaniline, the precursor to this compound, serves as a foundational building block for the synthesis of the conjugated polymer poly(4-methoxyaniline), also known as poly(p-anisidine) or PPA. researchgate.net Conjugated polymers are a critical class of materials in the organic optoelectronic industry, and PPA has been the subject of research to explore its structure-property relationships for advanced technological applications. researchgate.net
Research Findings on Poly(4-methoxyaniline) (PPA)
Studies have focused on characterizing pure PPA and its composites to understand their potential in semiconducting applications. An integrated approach using spectroscopic techniques and X-ray diffraction analysis has been employed to investigate these materials. researchgate.net
Pure PPA is characterized as a semicrystalline material. Key properties that have been identified include its glass transition temperature (Tg) and electrical conductivity. Research indicates that pure PPA exhibits a Tg of approximately 80°C and an electrical conductivity slightly greater than 10⁻⁵ S/cm. researchgate.net
To enhance its intrinsic properties, PPA has been incorporated into ceramic composites. Two notable examples are composites with aluminum oxide (PPA/α-Al2O3) and europium(III) oxide (PPA/Eu2O3). researchgate.net These composites show marked improvements in certain characteristics compared to the pure polymer. They tend to exhibit better crystallinity and enhanced thermal stability. researchgate.net
A significant finding is the substantial increase in electrical conductivity in these composites. The PPA/Eu2O3 composite, in particular, demonstrates a tenfold enhancement in conductivity, reaching values that surpass 10⁻⁴ S/cm. researchgate.net This improvement in electrical properties underscores the potential of PPA composites for use in electronic devices.
The table below summarizes the key property differences between pure PPA and its europium(III) oxide composite based on research findings. researchgate.net
| Material | Glass Transition Temp. (Tg) | Electrical Conductivity (S/cm) | Key Characteristics |
| Pure PPA | ~ 80°C | > 10⁻⁵ | Semicrystalline |
| PPA/Eu2O3 Composite | Not Exhibited | > 10⁻⁴ | Higher crystallinity, Enhanced thermal stability |
Potential for Advanced Technologies
The demonstrated semiconducting properties of poly(4-methoxyaniline) and its composites position them as promising materials for the development of next-generation organic electronics. The ability to modulate and significantly enhance electrical conductivity through the formation of composites is a key driver for their potential applications. researchgate.net
The findings from these studies provide a baseline for further exploration into various advanced technologies, including:
Organic Electronic Devices: The enhanced conductivity of PPA composites makes them suitable candidates for components in organic transistors, light-emitting diodes (OLEDs), and other electronic circuits.
Sensors: The electrical properties of conjugated polymers can be sensitive to their environment, opening up possibilities for their use in chemical sensors where a change in conductivity can signal the presence of a target analyte.
The structural foundation of these polymers begins with the monomer. The crystal structure of this compound is organized by N-H…Cl hydrogen bonds, which create a distinct supramolecular architecture. researchgate.net This underlying structure of the monomer unit influences the polymerization process and the ultimate properties of the resulting polymer, which are crucial for its performance in these advanced applications.
Q & A
Basic Research Questions
Q. What are the established synthetic methods for preparing 4-Methoxyanilinium chloride, and which analytical techniques are critical for verifying its structural integrity and purity?
- Methodological Answer : The compound is typically synthesized via acid-base reactions between 4-methoxyaniline and hydrochloric acid under controlled conditions. Purification involves recrystallization from polar solvents like ethanol. Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and methoxy group integration.
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify characteristic N–H and O–H stretches.
- X-ray Crystallography : For definitive structural confirmation, as demonstrated in studies resolving hydrogen-bonded networks .
Q. How does the crystal structure of this compound inform its physicochemical properties, and what experimental approaches are used to determine this structure?
- Methodological Answer : The crystal structure reveals intermolecular interactions (e.g., N–H···Cl hydrogen bonds) that influence solubility and stability. X-ray diffraction is the primary method, with data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refinement software like SHELXL is used to model atomic positions and validate geometry .
Advanced Research Questions
Q. In studies investigating the toxicity of this compound, how can conflicting data between transcriptional biomarker responses in fed versus fasted animal models be methodologically addressed?
- Methodological Answer : Discrepancies may arise due to metabolic state variations. Researchers should:
- Standardize Study Design : Ensure consistent feeding/fasting protocols across cohorts.
- Use Paired Sampling : Compare biomarkers in the same animal under both conditions.
- Apply Multivariate Analysis : To isolate compound-specific effects from dietary confounders, as highlighted in toxicity studies of related compounds like phenacetin .
Q. What role does the molecular conformation of this compound, as revealed by crystallographic data, play in its interaction with biological targets associated with phenacetin toxicity?
- Methodological Answer : The planar arrangement of the methoxyanilinium moiety facilitates π-π stacking with aromatic residues in cytochrome P450 enzymes, potentially altering metabolic pathways. Crystallographic data show that the chloride ion stabilizes the protonated amine, enhancing reactivity in hepatic environments. Computational docking studies can further validate these interactions .
Q. How can researchers reconcile contradictions in reported toxicity mechanisms between this compound and its parent compound, phenacetin?
- Methodological Answer : Differences may stem from metabolic byproducts (e.g., acetaminophen vs. chloride derivatives). Strategies include:
- Comparative Metabolomics : Profile metabolites in vitro (hepatocyte assays) and in vivo (rodent models).
- Isotopic Labeling : Track metabolic fate using C-labeled compounds.
- Structural-Activity Relationship (SAR) Analysis : Corrogate toxicity with substituent electronic effects, as seen in phenacetin congener studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
